![molecular formula C21H21FN2OS B3015493 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 681275-34-3](/img/structure/B3015493.png)
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone , often referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity and unique chemical reactivity, serves as a scaffold for various drug molecules and natural compounds .
Synthesis Analysis
The synthesis of Compound X involves several steps. One common approach is the benzoylation of substituted phenols under low-temperature conditions, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst. This process yields hydroxy benzophenones, which serve as intermediates. Further modifications lead to the formation of Compound X .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides with High Refractive Indices
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including 2,2′-Bis(thiophenyl)benzidine (BTPB), has demonstrated potential applications in materials science, particularly in creating materials with high refractive indices and good thermomechanical stabilities. These materials are synthesized through thermal polycondensation, showing promise for optical and electronic applications due to their transparency and colorlessness in the visible region (Tapaswi et al., 2015).
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, highlighting the process of obtaining these compounds through a three-step substitution reaction. The research provides a foundation for understanding the molecular structures and physicochemical properties of such compounds, which could be relevant to developing new materials or pharmaceuticals (Huang et al., 2021).
Development of Antagonists for Medical Applications
A study on the development of a P2X7 antagonist clinical candidate showcases the potential medical applications of complex molecules. This research involved the synthesis of novel compounds with a focus on their activity in treating mood disorders, indicating the broader applicability of such chemical structures in drug discovery and development (Chrovian et al., 2018).
Organocatalytic Synthesis for Medicinal Chemistry
Research on the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity points to applications in medicinal chemistry. The synthesis process offers a new avenue for creating bioactive compounds, underscoring the significance of innovative synthetic approaches in developing therapeutics (Chen et al., 2009).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c22-17-7-5-6-16(12-17)13-24-14-20(18-8-1-2-9-19(18)24)26-15-21(25)23-10-3-4-11-23/h1-2,5-9,12,14H,3-4,10-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQYPCHRHCKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

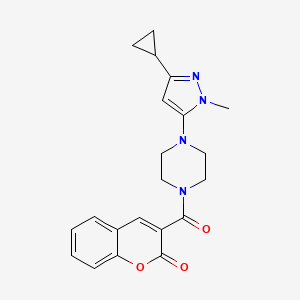
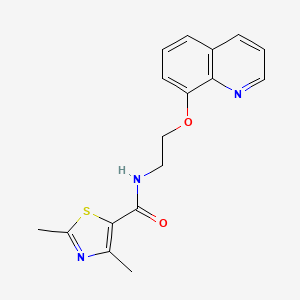
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B3015412.png)
![[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B3015413.png)

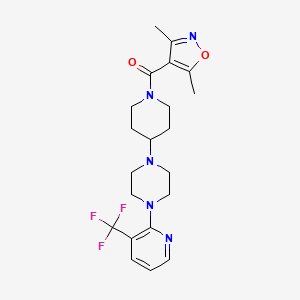
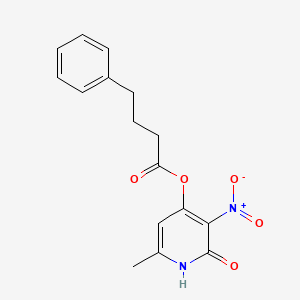
![1-[(Pyridin-2-ylamino)methyl]indole-2,3-dione](/img/structure/B3015420.png)
![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)

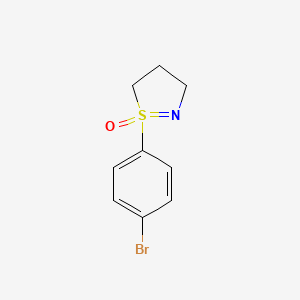
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)